N-(5-chloro-2,4-dimethoxyphenyl)-2-{8-[(3-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-{8-[(3-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a triazolopyrazine derivative characterized by:
- Triazolopyrazine core: A fused bicyclic system with a triazole ring and pyrazine moiety.
- Substituents: 8-position: A 3-methylphenylsulfanyl group. 3-position: A ketone group. Acetamide side chain: Linked to a 5-chloro-2,4-dimethoxyphenyl group.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(3-methylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O4S/c1-13-5-4-6-14(9-13)33-21-20-26-28(22(30)27(20)8-7-24-21)12-19(29)25-16-10-15(23)17(31-2)11-18(16)32-3/h4-11H,12H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVACNMLNHUUIPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-{8-[(3-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multiple steps:
Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrazine carboxylic acids under acidic or basic conditions.
Introduction of the Chlorinated Dimethoxyphenyl Group: This step involves the chlorination of a dimethoxyphenyl precursor, followed by its coupling with the triazolopyrazine core using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Sulfanyl-Substituted Methylphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,4-dimethoxyphenyl)-2-{8-[(3-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) or iron powder (Fe).
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: SnCl2, Fe
Substitution: NaH, K2CO3
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
The compound N-(5-chloro-2,4-dimethoxyphenyl)-2-{8-[(3-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry. This article explores its scientific research applications, supported by data tables and case studies.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing the triazole and pyrazine moieties. For instance, a study demonstrated that derivatives of triazole exhibited significant cytotoxic effects against various human cancer cell lines, including colon carcinoma cells. The specific compound under discussion has shown promise in preliminary screenings for its ability to inhibit tumor growth, suggesting its potential as a lead compound for further development in cancer therapy .
Antimicrobial Properties
Compounds similar to this compound have been evaluated for their antimicrobial activity. Studies indicate that triazole derivatives can possess broad-spectrum antimicrobial properties due to their ability to disrupt fungal cell wall synthesis and inhibit bacterial growth. The specific interactions of this compound with microbial targets remain to be fully elucidated but are a promising area for future research .
Neuroprotective Effects
There is emerging evidence that compounds with similar structural features may exert neuroprotective effects. Research has shown that certain triazole derivatives can promote neuronal survival and regeneration following injury. This neurotropic activity could be beneficial for developing treatments for neurodegenerative diseases or acute neural injuries .
Case Study 1: Anticancer Screening
In a recent experiment published in the ACS Omega, researchers synthesized various triazole derivatives and screened them against human colon carcinoma cell lines. One of the derivatives exhibited an IC50 value indicating potent anticancer activity. The study highlighted how modifications to the triazole structure could enhance biological activity, paving the way for further optimization of this compound .
Case Study 2: Antimicrobial Evaluation
Another study focused on evaluating the antimicrobial efficacy of triazole-containing compounds against common pathogens. The results indicated that specific modifications led to increased effectiveness against resistant strains of bacteria. This suggests that this compound could be developed into a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-{8-[(3-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Structural Variations and Core Modifications
The following table summarizes key structural differences between the target compound and similar derivatives:
Key Observations :
- Substituent Effects: Electron-Withdrawing Groups: Chloro and methoxy groups (target) enhance electrophilicity compared to methyl groups (). Lipophilicity: The 3-methylphenylsulfanyl group (target) may offer moderate lipophilicity, whereas 4-chlorobenzylsulfanyl () increases logP significantly.
Physicochemical Properties
Notes:
- The 5-chloro-2,4-dimethoxyphenyl group in the target compound balances lipophilicity and metabolic resistance.
- Fluorine atoms () enhance bioavailability but increase susceptibility to oxidative metabolism.
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-{8-[(3-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound with potential therapeutic applications. Its structure suggests it may exhibit significant biological activity, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects and mechanisms of action.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN5O4S |
| Molecular Weight | 485.9 g/mol |
| CAS Number | 1242883-86-8 |
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines. For instance, structural analogs have demonstrated IC50 values indicating significant cytotoxicity against colon carcinoma cells .
- Induction of Apoptosis : Studies suggest that similar compounds can induce apoptosis in cancer cells by activating intrinsic pathways involving Bcl-2 family proteins . This is critical for the development of effective anticancer therapies.
- Antimicrobial Activity : The presence of sulfanyl and triazole moieties in the structure suggests potential antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
A study focused on a related compound with a similar scaffold reported significant activity against various cancer cell lines. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the phenyl rings enhanced cytotoxicity .
Antimicrobial Effects
Another investigation explored the antimicrobial potential of compounds containing thiazole and triazole rings. These studies revealed that such compounds exhibited promising antibacterial activity compared to standard antibiotics .
Summary of Biological Activities
Q & A
Q. What are the key synthetic steps and challenges in synthesizing this compound?
The synthesis involves multi-step reactions: (1) formation of the triazolopyrazine core via condensation, (2) introduction of the 3-methylphenylsulfanyl group via nucleophilic substitution, and (3) coupling with the 5-chloro-2,4-dimethoxyphenylacetamide moiety. Challenges include controlling reaction conditions (e.g., inert atmosphere, precise temperature) to minimize side reactions and optimizing yields. Analytical techniques like NMR and MS are critical for structural validation .
Q. How is the compound’s structure confirmed after synthesis?
Structural confirmation relies on:
Q. What solvents and reaction conditions are optimal for synthesis?
Polar aprotic solvents (e.g., DMF, dichloromethane) are preferred for solubility. Triethylamine is commonly used as a base to neutralize HCl byproducts during amide coupling. Reactions often require reflux (60–100°C) and anhydrous conditions .
Advanced Research Questions
Q. How can reaction yields be systematically optimized?
Use Design of Experiments (DoE) to evaluate variables (temperature, solvent ratio, catalyst loading). For example, flow chemistry methods improve reproducibility and scalability by maintaining consistent reaction parameters .
Q. What methodologies resolve contradictions in reported biological activity data?
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assays).
- Surface Plasmon Resonance (SPR) : Validate direct target binding.
- Molecular Dynamics (MD) Simulations : Investigate allosteric effects or off-target interactions .
Q. How is stability assessed under pharmacological conditions?
Conduct stress testing :
- Photostability : Expose to UV light (ICH Q1B guidelines).
- Hydrolytic stability : Test at pH 1–13 (37°C, 72 hours).
- Thermal stability : Analyze via TGA/DSC. Degradation products are monitored via HPLC-DAD .
Q. What strategies improve solubility for in vivo studies?
- Salt formation : Use hydrochloride or sodium salts.
- Prodrug design : Introduce hydrolyzable groups (e.g., esters).
- Co-solvents : Employ PEG-400 or cyclodextrin complexes. LogP values should be optimized to balance lipophilicity and aqueous solubility .
Mechanistic and Structure-Activity Relationship (SAR) Questions
Q. How is the mechanism of action (MoA) investigated?
- Target identification : Use pull-down assays with biotinylated probes or kinase profiling panels.
- Transcriptomics : Compare gene expression profiles in treated vs. untreated cells.
- X-ray crystallography : Resolve binding modes to target proteins (e.g., kinases) .
Q. How are SAR studies designed for analogs?
- Substituent variation : Modify the 3-methylphenylsulfanyl or dimethoxyphenyl groups.
- Bioisosteric replacement : Replace the triazole core with oxadiazole or pyrazole.
- Pharmacophore mapping : Use docking software (AutoDock, Schrödinger) to predict binding affinities .
Data Analysis and Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
